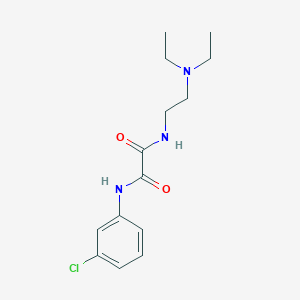

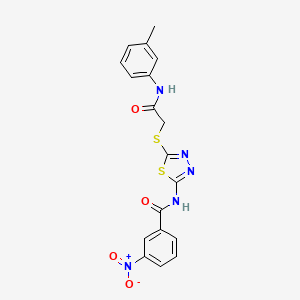

N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of closely related oxalamide compounds typically involves novel synthetic approaches that provide high yields and operational simplicity. For example, a study by Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, highlighting the adaptability and efficiency of these synthesis methods for oxalamides (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide compounds often exhibits significant order and disorder within the crystal lattice. For instance, Sagar et al. (2018) synthesized and structurally characterized six closely related arylamides, showing that molecular order and hydrogen bonding play crucial roles in the crystal packing and stability of these compounds (Sagar et al., 2018). Such studies elucidate the importance of molecular conformation and intermolecular interactions in determining the crystal structure of oxalamides.

Chemical Reactions and Properties

Oxalamides participate in a variety of chemical reactions, reflecting their versatile chemical properties. Mutus et al. (1989) demonstrated that specific oxalamide derivatives react selectively with thiols, showcasing the compound's reactivity towards different molecular groups and its potential for selective chemical transformations (Mutus et al., 1989).

Physical Properties Analysis

The physical properties of oxalamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Wang et al. (2016) detailed the crystal structure of an N,N′-bis(substituted)oxamide compound, providing insights into how molecular geometry affects the physical properties of these compounds (Wang et al., 2016).

Chemical Properties Analysis

Oxalamides' chemical properties, such as reactivity and stability, are central to their applications. Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, demonstrating its potential in cyclopropanation reactions and its unique electronic properties. This study underscores the functional versatility and chemical stability of oxalamide derivatives, expanding their utility in organic synthesis (Braun et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

A novel synthetic approach developed by Mamedov et al. (2016) involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides. This methodology provides an operationally simple and high-yielding route to anthranilic acid derivatives and oxalamides, potentially including compounds like N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide (Mamedov et al., 2016).

Coordination Chemistry and Magnetic Properties

Liu et al. (2010) utilized a dissymmetrical oxamidate ligand to construct a metal-organic network. The research resulted in a novel coordination polymer with unique structural and potentially magnetic properties, showcasing the versatility of oxalamide derivatives in material science (Liu et al., 2010).

Biological Evaluation and Anticonvulsant Activity

Nikalje et al. (2012) designed and synthesized a series of N1-substituted-N2,N2-diphenyl oxalamides and evaluated their anticonvulsant activity. This research highlights the potential of oxalamide derivatives, including this compound, in developing new therapeutic agents (Nikalje et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, users should handle this compound with appropriate safety measures.

Eigenschaften

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-3-18(4-2)9-8-16-13(19)14(20)17-12-7-5-6-11(15)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSDPOCHVIIZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)